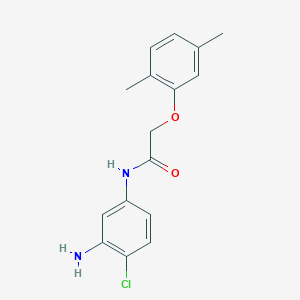
N-(4-Aminophenyl)-3-isobutoxybenzamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-3-isobutoxybenzamide (N-(4-APIB)) is a small molecule that has been widely used in scientific research due to its unique biochemical and physiological properties. It is a structural analog of the naturally occurring neurotransmitter GABA, and its ability to modulate GABA receptor activity has been studied extensively. N-(4-APIB) has been used in a wide range of studies, including those related to the development of new drugs, the understanding of neurological diseases, and the exploration of new therapeutic targets.
Applications De Recherche Scientifique
Biosensor Development
A study by Karimi-Maleh et al. (2014) describes the creation of a biosensor using a modified electrode, which includes a derivative of N-(4-Aminophenyl)-3-isobutoxybenzamide. This biosensor is capable of determining glutathione in the presence of piroxicam, demonstrating its potential in biomedical applications (Karimi-Maleh et al., 2014).
Memory Enhancement Research
Piplani et al. (2018) conducted research on derivatives of N-(4-Aminophenyl)-3-isobutoxybenzamide for potential memory-enhancing properties. These derivatives showed significant results in inhibiting acetylcholinesterase, an enzyme linked to memory function, suggesting a potential role in treating memory-related disorders (Piplani et al., 2018).
Molecular Interaction Studies
Karabulut et al. (2014) focused on the molecular structure and intermolecular interactions of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. Their research, involving DFT calculations and X-ray crystallography, provides insights into the behavior of N-(4-Aminophenyl)-3-isobutoxybenzamide in various molecular environments (Karabulut et al., 2014).
Antioxidant Activity Analysis
Research by Jovanović et al. (2020) on amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-3-isobutoxybenzamide, investigates their antioxidant properties. These properties are crucial for understanding the free radical scavenging activity, which is important in combating oxidative stress-related diseases (Jovanović et al., 2020).
Synthesis Process Development
Mao Duo (2000) described a synthetic process for a compound similar to N-(4-Aminophenyl)-3-isobutoxybenzamide, indicating the practicality and efficiency of synthesizing such compounds for various applications (Mao Duo, 2000).
Antiviral and Antiprotozoal Activities
Studies by Ji et al. (2013) and Martínez et al. (2014) explored the antiviral and antiprotozoal activities of N-phenylbenzamide derivatives. Their findings suggest potential applications in the development of drugs against specific viruses and protozoan parasites (Ji et al., 2013); (Martínez et al., 2014).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-5-3-4-13(10-16)17(20)19-15-8-6-14(18)7-9-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHYQQZYVQKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



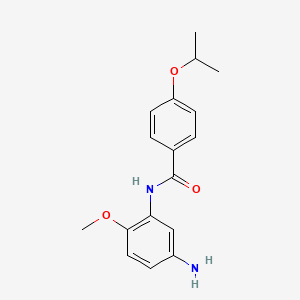



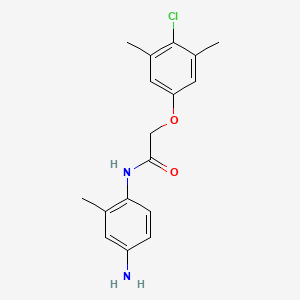

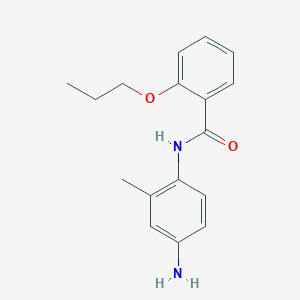
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
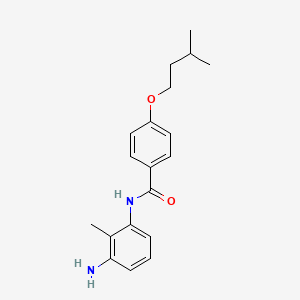

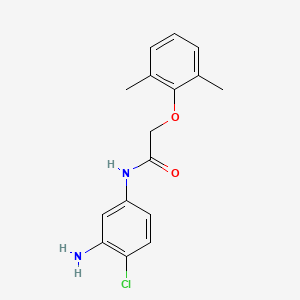
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)
